molecular formula C20H22N8NaO6 B12429450 7-Hydroxymethotrexate-d3 (sodium)

7-Hydroxymethotrexate-d3 (sodium)

Cat. No.: B12429450
M. Wt: 496.4 g/mol
InChI Key: BXDNRCJONJGIBA-SNOXFQHYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxymethotrexate-d3 (sodium) involves the deuteration of 7-HydroxymethotrexateThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of 7-Hydroxymethotrexate-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for the purification and quantitation of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxymethotrexate-d3 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of 7-Hydroxymethotrexate, as well as its deuterated derivatives .

Scientific Research Applications

7-Hydroxymethotrexate-d3 (sodium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxymethotrexate-d3 (sodium) is similar to that of Methotrexate. It inhibits the enzyme dihydrofolate reductase, preventing the conversion of folic acid into tetrahydrofolate, which is essential for DNA synthesis. This inhibition leads to the suppression of cell division and proliferation, making it effective in treating various cancers and autoimmune diseases .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxymethotrexate-d3 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing and quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Properties

Molecular Formula

C20H22N8NaO6

Molecular Weight

496.4 g/mol

InChI

InChI=1S/C20H22N8O6.Na/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30;/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32);/t11-;/m0./s1/i1D3;

InChI Key

BXDNRCJONJGIBA-SNOXFQHYSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na]

Canonical SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Na]

Origin of Product

United States

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